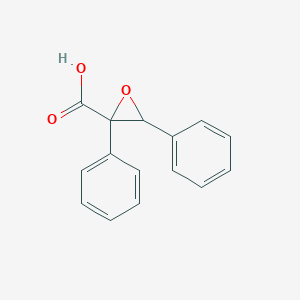
2,3-Diphenyloxirane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyloxirane-2-carboxylic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of oxirane, featuring two phenyl groups attached to the oxirane ring and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diphenyloxirane-2-carboxylic acid can be synthesized through several methods:
Oxidation of Stilbene: One common method involves the oxidation of stilbene using peracids such as m-chloroperbenzoic acid (m-CPBA) to form the corresponding epoxide, which is then further oxidized to introduce the carboxylic acid group.
Lithiation and Electrophilic Addition: Another method involves the lithiation of 2,3-diphenyloxirane followed by the addition of carbon dioxide to form the carboxylic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
Electrophiles: Various electrophiles can be used for substitution reactions on the phenyl rings.
Major Products
Oxidation: Further oxidized carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2,3-Diphenyloxirane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a model compound for studying epoxide reactivity.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-diphenyloxirane-2-carboxylic acid involves its reactivity as an epoxide and a carboxylic acid. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The carboxylic acid group can participate in acid-base reactions and form esters or amides. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Stilbene Oxide: Similar in structure but lacks the carboxylic acid group.
2,3-Diphenyloxirane: The parent compound without the carboxylic acid group.
Uniqueness
2,3-Diphenyloxirane-2-carboxylic acid is unique due to the presence of both the oxirane ring and the carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
53884-88-1 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2,3-diphenyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c16-14(17)15(12-9-5-2-6-10-12)13(18-15)11-7-3-1-4-8-11/h1-10,13H,(H,16,17) |
InChI Key |
VTCBMUQQGHEZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















